molecular formula C25H33NO9 B1254771 9,21-Dehydroryanodine

9,21-Dehydroryanodine

Cat. No.: B1254771
M. Wt: 491.5 g/mol
InChI Key: BPFNBBLVUYSFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9,21-Dehydroryanodine is a complex organic molecule with a unique structure. It features multiple hydroxyl groups, methyl groups, and a pyrrole carboxylate moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,21-Dehydroryanodine involves multiple steps. One common method includes the reaction of a triptycene-based catechol with various reagents under controlled conditions to form the desired product . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triptycene-based catechols and hexahydroxytriphenylene derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of 9,21-Dehydroryanodine lies in its combination of multiple hydroxyl groups, methyl groups, and a pyrrole carboxylate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H33NO9

Molecular Weight

491.5 g/mol

IUPAC Name

(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3

InChI Key

BPFNBBLVUYSFRK-UHFFFAOYSA-N

SMILES

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O

Canonical SMILES

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O

Synonyms

9,21-didehydroryanodine
DH-ryanodine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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